Technical Monograph: Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Technical Monograph: Methyl 3-(2-amino-4-chlorophenoxy)benzoate
[1][2]
Executive Summary & Chemical Identity[2][3][4]
Methyl 3-(2-amino-4-chlorophenoxy)benzoate is a specialized diaryl ether intermediate characterized by a 3,3'-disubstituted (meta-meta like) geometry relative to the ether linkage, though strictly defined by the specific substitution pattern on each ring.[1][2] It serves as a high-value scaffold in the synthesis of Type II Kinase Inhibitors (e.g., RAF/VEGFR inhibitors) and agrochemicals (diphenyl ether herbicides).[2]
The molecule features three distinct reactive handles:[3]
-
Methyl Ester: Amenable to hydrolysis, amidation, or reduction.[2]
-
Primary Aniline: A nucleophilic handle for acylation, urea formation, or heterocyclization.[2]
-
Aryl Chloride: A potential site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or simply as a lipophilic/metabolic blocking group.[1][2]
Chemical Data Table
| Property | Specification |
| IUPAC Name | Methyl 3-(2-amino-4-chlorophenoxy)benzoate |
| Molecular Formula | |
| Molecular Weight | 277.70 g/mol |
| Predicted LogP | ~3.2 - 3.5 (Lipophilic) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |
| Key Functionality | Diaryl Ether, Aniline, Methyl Ester, Aryl Chloride |
Structural Analysis & Pharmacophore Mapping[1]
The structural integrity of this molecule relies on the diaryl ether linkage , which provides a "bent" geometry (bond angle ~120°) critical for fitting into the ATP-binding pockets of kinases or the active sites of protoporphyrinogen oxidase (PPO) enzymes in herbicides.
Electronic & Steric Properties
-
Ring A (Benzoate): The ester at the meta-position (relative to the ether) is electron-withdrawing, deactivating the ring slightly but directing further electrophilic substitution to the meta position relative to itself.[2]
-
Ring B (Aminophenol): The amino group is a strong electron donor (activator), making this ring electron-rich and susceptible to oxidation.[2] The chlorine atom at the para-position (relative to the ether) provides metabolic stability by blocking the primary site of CYP450 oxidation.
Visualization: Pharmacophore & Reactivity Map
Figure 1: Pharmacophore and reactivity mapping of Methyl 3-(2-amino-4-chlorophenoxy)benzoate.
Synthesis Protocol
The synthesis is best approached via a convergent Nucleophilic Aromatic Substitution (
Step 1: Coupling
Reaction: Methyl 3-hydroxybenzoate + 4-Chloro-2-nitro-1-fluorobenzene
-
Rationale: The nitro group ortho to the fluorine activates the ring for nucleophilic attack by the phenoxide. The ester on the other ring is stable under these basic conditions if temperature is controlled.
-
Reagents:
(Base), DMF or DMSO (Solvent).
Step 2: Chemoselective Reduction
Reaction: Methyl 3-(4-chloro-2-nitrophenoxy)benzoate
-
Rationale: We must reduce the nitro group to an amine without reducing the ester (avoid
) or dechlorinating the ring (avoid if possible, or use sulfided Pd/C). -
Preferred Method: Iron powder in Acetic Acid (Fe/AcOH) or Tin(II) Chloride (
). These are mild, chemoselective, and scalable.[2]
Detailed Experimental Workflow
Figure 2: Two-step synthetic pathway from commercially available precursors.
Bench Protocol (Step 2: Reduction)
-
Dissolution: Dissolve 10 mmol of the nitro-intermediate in 50 mL of Ethanol/Water (4:1).
-
Activation: Add 50 mmol of Iron powder (325 mesh) and 5 mmol of Ammonium Chloride (
). -
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 2-4 hours. Monitor by TLC (Product will be more polar and fluorescent).[2]
-
Workup: Filter hot through a Celite pad to remove iron oxides.[2] Wash the pad with hot ethanol.[2]
-
Isolation: Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with
(aq) and Brine. Dry over .[2][4][5] -
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-30% EtOAc in Hexanes).
Characterization Data (Predicted)
Verification of the structure should be performed using
NMR (400 MHz, )
-
3.85 (s, 3H): Methyl ester protons (
). -
5.20 (br s, 2H): Amine protons (
), exchangeable with . - 6.60 - 6.80 (m, 2H): Protons on the aminophenol ring (ortho to amine/ether).[2]
- 6.90 (d, 1H): Proton ortho to chlorine.[2]
- 7.20 - 7.80 (m, 4H): Benzoate ring protons (multiplet pattern typical of meta-substitution).[1][2]
Mass Spectrometry (ESI+)
- : Calculated: 278.05. Found: 278.1.[2]
-
Isotope Pattern: Distinct Chlorine pattern (
) observed at m/z 278 and 280.
Applications in Drug Discovery[3][5][7][9]
Kinase Inhibitor Scaffold (Type II)
This molecule is a "pre-assembled" scaffold for Type II kinase inhibitors.[2] The diaryl ether mimics the hydrophobic interactions found in the deep pocket of kinases (e.g., BRAF, VEGFR2).
-
Modification: The amine is typically reacted with an isocyanate to form a urea (the "linker" that binds to the Glu-Lys pair in the kinase active site).
-
Example: Sorafenib analogs often utilize a 4-chloro-3-(trifluoromethyl)phenyl urea, but the central ring system can be varied using this benzoate scaffold to alter solubility and potency.[1][2]
Benzoxazole Synthesis
The ortho-aminophenol motif allows for rapid cyclization with the adjacent ester (intramolecular) or external aldehydes to form benzoxazoles , which are potent pharmacophores for antimicrobial and anticancer agents.[2]
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.[2] Potential sensitizer due to the aniline moiety.[2]
-
Storage: Store at 2-8°C under inert atmosphere (
or Ar). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.[2] -
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).
References
-
Ullmann Condens
Mechanisms: -
Reduction of Nitro Compounds
- Title: "Selective reduction of nitro compounds to amines"
- Source:Organic Process Research & Development
-
URL:[Link]
-
Kinase Inhibitor Design (Diaryl Ethers)
-
PubChem Compound Summary (Analogous Structure)
Sources
- 1. raysbiotech.com [raysbiotech.com]
- 2. Agro Intermediates | VKA Chemicals [vkachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
